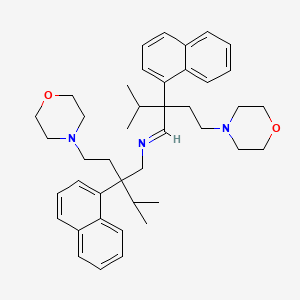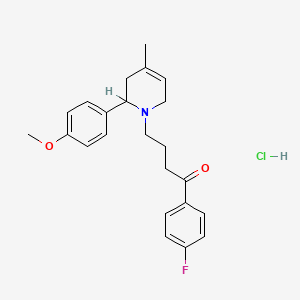
4'-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated benzene ring, a methoxyphenyl group, and a tetrahydropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the fluorine and methoxy groups. Common synthetic routes may involve:
Formation of the Tetrahydropyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Introduction of the Methoxy Group: Methoxylation reactions using reagents like sodium methoxide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylamine
- 4-Methoxyphenylacetic acid
- 1,2,3,6-Tetrahydropyridine derivatives
Uniqueness
4’-Fluoro-4-(4-methyl-2-(4-methoxyphenyl)-1,2,3,6-tetrahydro-1-pyridyl)butyrophenone HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
33345-73-2 |
|---|---|
Molecular Formula |
C23H27ClFNO2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[2-(4-methoxyphenyl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C23H26FNO2.ClH/c1-17-13-15-25(22(16-17)18-7-11-21(27-2)12-8-18)14-3-4-23(26)19-5-9-20(24)10-6-19;/h5-13,22H,3-4,14-16H2,1-2H3;1H |
InChI Key |
URULGKFQJTZPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(C(C1)C2=CC=C(C=C2)OC)CCCC(=O)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


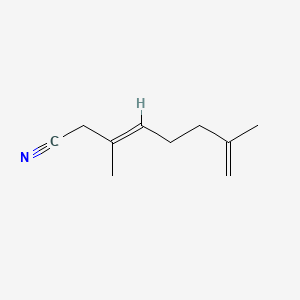
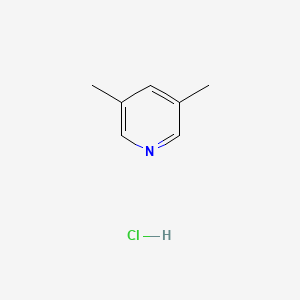
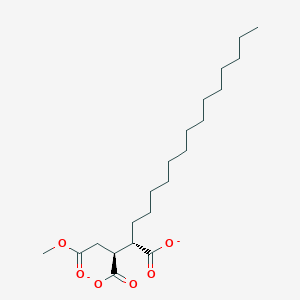

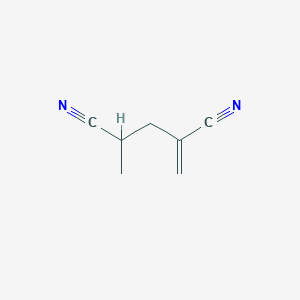
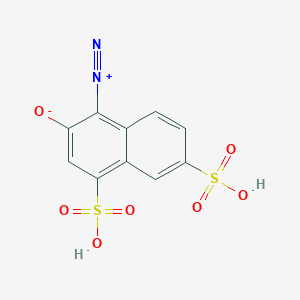
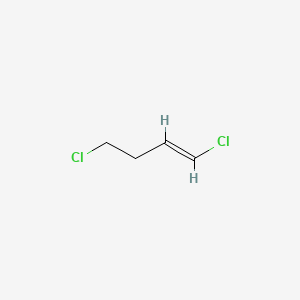
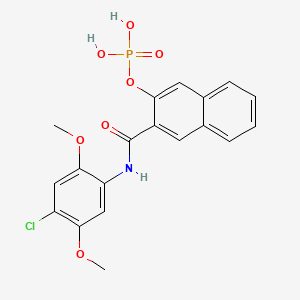

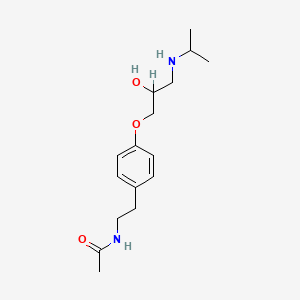

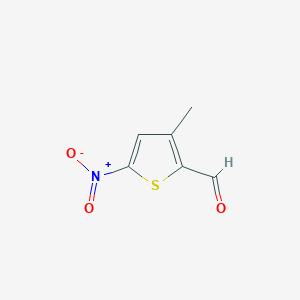
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
